molecular formula C15H24N2O2 B11394259 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide

Cat. No.: B11394259
M. Wt: 264.36 g/mol
InChI Key: DXXWEMCRHWHNNM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-methoxybenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acrylamide: Similar in structure but with an acrylamide backbone.

    2-(dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a butanamide group.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Features a naphthalimide core.

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide is unique due to the presence of both a methoxyphenyl group and a butanamide backbone, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C15H24N2O2/c1-5-8-15(18)16-11-13(17(2)3)12-9-6-7-10-14(12)19-4/h6-7,9-10,13H,5,8,11H2,1-4H3,(H,16,18)

InChI Key

DXXWEMCRHWHNNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(C1=CC=CC=C1OC)N(C)C

Origin of Product

United States

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